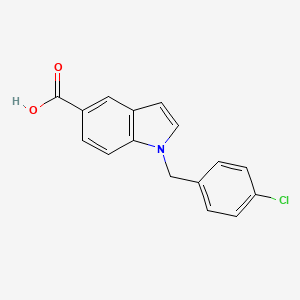

1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorobenzyl)-1H-indole-5-carboxylic acid (CBIA) is an organic compound that belongs to the class of compounds known as indoles. It is a white crystalline solid with a melting point of 80°C. CBIA is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research efforts have focused on synthesizing and characterizing compounds related to 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid to explore their chemical properties and potential applications. For example, a series of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized using 1H-indole-2-carboxylic acids as core compounds. The chemical structures of these intermediates and products were confirmed through various spectroscopic methods. Molecular docking studies predicted their binding interactions with target proteins like EGFR, indicating potential applications in drug discovery (Ganga Reddy et al., 2022).

Molecular Docking and Pharmacological Evaluation

Research also includes the design, synthesis, and pharmacological evaluation of indole derivatives for their potential as drug candidates. For instance, compounds have been developed and assessed for their anti-inflammatory activities and interactions with metal ions like Zn(II), Cd(II), and Pt(II). These studies involve complexation with anti-inflammatory drugs to synthesize and characterize complexes, demonstrating higher antibacterial and growth inhibitory activity compared to the parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).

Optimization for Receptor Antagonism

Further research efforts are directed towards optimizing chemical functionalities of indole derivatives for improved receptor antagonism. For example, studies on indole acetamide derivatives have been conducted for anti-inflammatory drug design, involving molecular docking analysis to target cyclooxygenase domains, confirming their potential as anti-inflammatory agents (Al-Ostoot et al., 2020).

Synthesis for Heterocyclic Compounds

The synthesis of heterocyclic compounds using indole-3-carboxylic acids showcases the versatility of these compounds in producing a wide range of chemically and biologically significant molecules. Techniques such as palladium-catalyzed oxidative coupling have been applied to produce highly substituted indole, dibenzofuran, and benzofuran derivatives, some of which exhibit solid-state fluorescence, indicating their potential applications in material science and organic electronics (Yamashita et al., 2009).

Antibacterial and Antifungal Activities

Indole-2-carboxylic acid derivatives have been synthesized and screened for their antibacterial and antifungal activities. These studies aim to identify new compounds with significant therapeutic potential against various microbial pathogens, comparing their activities with standard drugs like Ampicillin and Nystatin. The synthesized compounds exhibited noteworthy antibacterial and moderate antifungal activities, suggesting their potential for further development into potent antimicrobial agents (Raju et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 1-(4-chlorobenzyl)-1H-indole-5-carboxylic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and xenobiotics out of cells, contributing to multidrug resistance in cancer cells .

Mode of Action

This compound acts as a putative inhibitor of MRP1 . By inhibiting MRP1, the compound can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy .

Biochemical Pathways

Given its inhibitory action on mrp1, it can be inferred that the compound affects the drug efflux pathways in cells .

Pharmacokinetics

It is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of MRP1 by this compound can result in increased intracellular concentrations of certain drugs . This can enhance the effectiveness of these drugs, particularly in cancer cells that have developed drug resistance .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]indole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c17-14-4-1-11(2-5-14)10-18-8-7-12-9-13(16(19)20)3-6-15(12)18/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUBHQFNYQJLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)

![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)

![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)

![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)

![2-Morpholin-4-yl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2860677.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2860678.png)

![(2Z)-3-(2-methoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2860679.png)